(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the stereoselective synthesis of related compounds, where photoreorganization was employed to produce Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones, with identification via X-ray crystallography (Kapoor et al., 2003).
Reactions and Transformations
- Research into the thermal and photochemical reactions of similar compounds, like (2Z,3Z)-2-Benzylidene-2,3-dihydro-3-mesityl(phenyl)methylenebenzofuran, revealed complex reaction pathways including isomerization and ring closure (Hastings et al., 1975).
Biological and Pharmacological Properties
- A study on the synthesis and pharmacological evaluation of pyrazolines-based thiazolidin-4-one derivatives, which included compounds with a similar structure, demonstrated properties pertinent to anti-cancer and HIV treatment (Patel et al., 2013).
- Another study explored the anticarcinogenic and metal chelation properties of novel hydroxybenzylidene-1-indanone derivatives in the U-251 glioblastoma cell line, showcasing the potential of similar compounds in cancer treatment (Lozano-González et al., 2017).
Chemical Sensor Applications
- A multi-analyte responsive chemosensor based on a vanilinyl Schiff base, capable of detecting Zn(II), Cd(II), and I− ions, was developed using a structure related to the compound (Purkait et al., 2018).
Charge-Transporting and Nonlinear Optical (NLO) Properties
- Derivatives containing electron-donating triphenylamino groups and electron-withdrawing indandione moieties, related to the compound of interest, were synthesized and studied for their thermal, electrochemical, photoelectrical, and NLO properties (Zilinskaite et al., 2015).
Properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O2/c1-25-21-14-8-5-11-17(21)15-20-22(16-9-3-2-4-10-16)18-12-6-7-13-19(18)23(20)24/h2-15,22H,1H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAHEYJDZXHSL-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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